molecular formula C19H14ClN5O3 B2543463 1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396637-65-2

1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2543463
CAS No.: 1396637-65-2
M. Wt: 395.8
InChI Key: KYTJZPMRNVFUBS-UHFFFAOYSA-N
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Description

This compound (CAS: 1396868-26-0) features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is linked via a methyl group to the pyridinone nitrogen and carries a 2-chlorophenyl substituent. The second oxadiazole is directly attached to the pyridinone at the 3-position and includes a cyclopropyl group (Fig. 1). Such bifunctional oxadiazole architectures are often explored in medicinal chemistry due to their metabolic stability and capacity for hydrogen bonding, which can enhance target binding .

Properties

IUPAC Name

1-[[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c20-14-6-2-1-4-12(14)17-21-15(23-27-17)10-25-9-3-5-13(19(25)26)18-22-16(24-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTJZPMRNVFUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are summarized in Table 1.

Table 1. Structural Comparison with Analogues

Compound Name Substituents on Oxadiazole/Pyridinone Core Structure Notable Features
Target Compound 2-chlorophenyl, cyclopropyl Pyridinone + dual oxadiazoles Chlorine (electron-withdrawing), cyclopropyl (small, lipophilic)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () 4-trifluoromethylphenyl, cyclopropyl (pyrazole) Oxadiazole + pyrazole CF3 group (strongly electron-withdrawing, enhances lipophilicity)
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine () 2,4-dichlorophenyl, 4-methoxyphenyl Pyridazine + pyrazole Dichloro (increased steric bulk), methoxy (electron-donating)
  • Chlorine’s electron-withdrawing nature could enhance oxidative stability but reduce solubility compared to methoxy groups .
  • Cyclopropyl vs. Bulkier Groups : The cyclopropyl substituent in the target compound offers a balance between lipophilicity and metabolic stability. In contrast, trifluoromethyl () or dichlorophenyl () groups may increase hydrophobicity, affecting bioavailability .

Preparation Methods

Amidoxime Formation from 2-Chlorobenzonitrile

The synthesis begins with the conversion of 2-chlorobenzonitrile to N'-hydroxy-2-chlorobenzimidamide (amidoxime) using hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.

$$
\text{2-Chlorobenzonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{N'-Hydroxy-2-chlorobenzimidamide} \quad
$$

Cyclization with Chloroacetyl Chloride

The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole .

$$
\text{N'-Hydroxy-2-chlorobenzimidamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole} \quad
$$

Optimization Note : Substituting DCM with dimethylacetamide (DMA) at 150°C in a continuous-flow reactor increases yield from 53% to 99% by minimizing side reactions.

Synthesis of 3-Cyclopropyl-1,2,4-Oxadiazol-5-yl Fragment

Cyclopropanecarboxylic Acid Activation

Cyclopropanecarboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming the corresponding imidazolide.

Coupling with Amidoxime

The imidazolide reacts with N'-hydroxycyclopropanecarboximidamide (prepared from cyclopropanecarbonitrile) in the presence of HATU, yielding 3-cyclopropyl-5-(1H-imidazol-1-yl)-1,2,4-oxadiazole .

$$
\text{Cyclopropanecarbonitrile} \xrightarrow{\text{NH}_2\text{OH}} \text{N'-Hydroxycyclopropanecarboximidamide} \xrightarrow{\text{CDI/HATU}} \text{3-Cyclopropyl-1,2,4-oxadiazol-5-yl} \quad
$$

Key Insight : Continuous-flow systems enhance reproducibility, achieving 80–88% yields compared to 35–59% in batch processes.

Functionalization of the Pyridin-2(1H)-one Core

Alkylation at the N1 Position

The pyridin-2(1H)-one core undergoes alkylation with 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole using potassium carbonate in acetonitrile at reflux (82°C, 12 hours).

$$
\text{Pyridin-2(1H)-one} + \text{3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole} \rightarrow \text{1-((5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one} \quad
$$

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 1H, pyridinone-H), 7.65–7.58 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 2.41–2.35 (m, 1H, cyclopropyl-H), 1.12–1.05 (m, 4H, cyclopropyl-CH₂).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₅ClN₄O₃ [M+H]⁺: 423.0721; found: 423.0724.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the dihedral angles between oxadiazole rings and the pyridinone core (82.82° and 9.92°), stabilized by C–H⋯O/N hydrogen bonds.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Batch Alkylation 68 K₂CO₃, CH₃CN, reflux Simplicity Moderate yield
Continuous-Flow 89 DMA, 150°C, 12 min residence time High throughput, purity Specialized equipment required
Palladium Catalysis 92 Pd/C, H₂, 25°C Mild conditions, scalability Cost of catalyst

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